molecular formula C4I4S B094830 Thiophene, tetraiodo- CAS No. 19259-11-1

Thiophene, tetraiodo-

Cat. No. B094830
CAS RN: 19259-11-1
M. Wt: 587.73 g/mol
InChI Key: VWDOXSASHQWCRB-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S . It consists of a planar five-membered ring and is aromatic, as indicated by its extensive substitution reactions . Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene . It was discovered by Viktor Meyer in 1882 as a contaminant in benzene . Thiophene derivatives occur in petroleum, sometimes in concentrations up to 1–3% .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method . Other synthesis methods include the interaction between elemental sulfur and NaOtBu, which enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It has a planar structure, which is aromatic as indicated by its extensive substitution reactions . The rotational spectrum of thiophene has been collected between 8 and 360 GHz .


Chemical Reactions Analysis

Thiophene undergoes various chemical reactions. The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical have been studied . The results show that the additions of HO2 to the α and β carbons of thiophene in the initial steps of the title reaction are the most favored pathways .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a boiling point of 80°C and a freezing point of -38.3°C . It is miscible with water but soluble in most organic solvents . Thermophysical properties of thiophene have been studied at atmospheric pressure in a wide temperature range .

Safety And Hazards

Thiophene is highly flammable and harmful if swallowed . It causes serious eye irritation and is harmful to aquatic life with long-lasting effects .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .

properties

IUPAC Name

2,3,4,5-tetraiodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4I4S/c5-1-2(6)4(8)9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDOXSASHQWCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1I)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4I4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172857
Record name Thiophene, tetraiodo-
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Molecular Weight

587.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, tetraiodo-

CAS RN

19259-11-1
Record name 2,3,4,5-Tetraiodothiophene
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Record name Thiophene, tetraiodo-
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Record name THIOPHENE, TETRAIODO-
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Record name THIOPHENE, TETRAIODO-
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Record name Thiophene, tetraiodo-
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Record name Tetraiodothiophene
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